molecular formula C11H14BrN B2864383 4-(4-Bromophenyl)-2-methylpyrrolidine CAS No. 1344259-71-7

4-(4-Bromophenyl)-2-methylpyrrolidine

Cat. No. B2864383
CAS RN: 1344259-71-7
M. Wt: 240.144
InChI Key: SHAVEQAQWNRALP-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-methylpyrrolidine, also known as 4-Bromo-α-methylphenylpyrrolidine, is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Anti-Alzheimer Agent

The compound has been studied for its potential use as a multifactorial agent in the treatment of Alzheimer’s disease (AD). In one study, derivatives of 4’4 Bromophenyl 4’Piperidinol were synthesized and evaluated for their activity against acetylcholinesterase (AChE), a key enzyme involved in AD . Among all the analogues, AB11 and AB14 showed the best activity against AChE .

Antioxidant Agent

The same study also evaluated the antioxidant potential of these derivatives. Both AB11 and AB14 acted as good antioxidant agents . Antioxidants are crucial in neutralizing harmful free radicals in the body, which can contribute to aging and various diseases.

Inhibition of Amyloid Beta (Aβ)

AB11, one of the derivatives, displayed moderate inhibition of amyloid beta (Aβ) . Aβ is a peptide that is crucial in the formation of amyloid plaques found in the brains of Alzheimer patients.

Inhibition of Monoamine Oxidase-B (MAO-B)

Both AB11 and AB14 were found selective against monoamine oxidase-B (MAO-B) with IC50 values of 866 μM and 763 μM, respectively . MAO-B is an enzyme that plays a role in the breakdown of dopamine in the brain and is a target for treatment of neurodegenerative diseases like Parkinson’s disease.

Antimicrobial Agent

Compounds containing a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have been synthesized and tested for antimicrobial action against bacterial and fungal strains . These compounds showed promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .

Antioxidant Effect

The same compounds were also tested for antioxidant activity by DPPH, ABTS, and ferric reducing power assays . Antioxidants play a crucial role in protecting the body from damage caused by harmful molecules called free radicals.

properties

IUPAC Name

4-(4-bromophenyl)-2-methylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c1-8-6-10(7-13-8)9-2-4-11(12)5-3-9/h2-5,8,10,13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAVEQAQWNRALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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